molecular formula C15H14O3 B14451284 Phenyl (2-methoxyphenyl)acetate CAS No. 74384-26-2

Phenyl (2-methoxyphenyl)acetate

Cat. No.: B14451284
CAS No.: 74384-26-2
M. Wt: 242.27 g/mol
InChI Key: ZKIRVFKSFKESAD-UHFFFAOYSA-N
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Description

It is a colorless liquid that is slightly soluble in water but soluble in most organic solvents . This compound is commonly used in chemical synthesis and has various applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl (2-methoxyphenyl)acetate can be synthesized through several methods. One common method involves the esterification of 2-methoxyphenol (guaiacol) with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may include steps such as the removal of excess reagents and by-products through distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions: Phenyl (2-methoxyphenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Phenyl (2-methoxyphenyl)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Phenyl (2-methoxyphenyl)acetate involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. This compound can interact with enzymes and proteins involved in oxidative pathways, thereby exerting its protective effects .

Comparison with Similar Compounds

Phenyl (2-methoxyphenyl)acetate can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to its specific ester functional group and methoxy substitution, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

CAS No.

74384-26-2

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

phenyl 2-(2-methoxyphenyl)acetate

InChI

InChI=1S/C15H14O3/c1-17-14-10-6-5-7-12(14)11-15(16)18-13-8-3-2-4-9-13/h2-10H,11H2,1H3

InChI Key

ZKIRVFKSFKESAD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CC(=O)OC2=CC=CC=C2

Origin of Product

United States

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